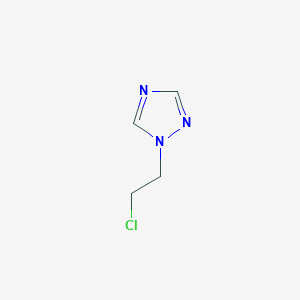

1-(2-chloroethyl)-1H-1,2,4-triazole

描述

BenchChem offers high-quality 1-(2-chloroethyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSIYQGXRKNEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405706 | |

| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3236-66-6 | |

| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chloroethyl)-1H-1,2,4-triazole is a key building block in the synthesis of various pharmaceutically active compounds, particularly antifungal agents. Its bifunctional nature, possessing both a reactive chloroethyl group and the versatile 1,2,4-triazole moiety, makes it a valuable intermediate for introducing the triazole pharmacophore into larger molecular scaffolds. This guide provides a comprehensive overview of the synthetic pathways to 1-(2-chloroethyl)-1H-1,2,4-triazole, focusing on the underlying chemical principles, detailed experimental procedures, and analytical characterization.

Core Synthetic Challenge: Regioselectivity in N-Alkylation

The primary challenge in the synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole lies in controlling the regioselectivity of the N-alkylation of the 1,2,4-triazole ring. The 1,2,4-triazole anion is a bidentate nucleophile, with two reactive nitrogen atoms at the 1- and 4-positions. Direct alkylation of 1,2,4-triazole with a 2-chloroethylating agent can therefore lead to a mixture of two constitutional isomers: the desired 1-(2-chloroethyl)-1H-1,2,4-triazole and the undesired 4-(2-chloroethyl)-4H-1,2,4-triazole.

The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base employed, the solvent, and the reaction temperature. Achieving a high yield of the desired N1-substituted product is a critical consideration for an efficient and scalable synthesis.

Synthetic Pathways

Two primary synthetic strategies have been established for the preparation of 1-(2-chloroethyl)-1H-1,2,4-triazole:

-

Direct Alkylation of 1,2,4-Triazole: This is the most straightforward approach, involving the direct reaction of 1,2,4-triazole with a suitable 2-chloroethylating agent.

-

Two-Step Synthesis via a Hydroxyethyl Intermediate: This method involves the initial synthesis of 1-(2-hydroxyethyl)-1H-1,2,4-triazole, followed by a subsequent chlorination step to yield the final product. This two-step approach can offer better control over regioselectivity.

Pathway 1: Direct Alkylation of 1,2,4-Triazole

The direct alkylation of 1,2,4-triazole is typically carried out by reacting it with an alkylating agent such as 1-bromo-2-chloroethane or 1,2-dichloroethane in the presence of a base. The choice of base and solvent is crucial for maximizing the yield of the desired N1-isomer.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Alkylating Agent: 1-bromo-2-chloroethane is often preferred over 1,2-dichloroethane due to the higher reactivity of the bromide as a leaving group, allowing for milder reaction conditions.

-

Base: A variety of bases can be used, including alkali metal carbonates (e.g., K₂CO₃), hydroxides (e.g., NaOH), and stronger bases like sodium hydride (NaH). The choice of base can influence the deprotonation of the triazole and thus the nucleophilicity of the resulting anion, which in turn affects the N1/N4 ratio.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are commonly employed to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole via Direct Alkylation

Materials:

-

1,2,4-Triazole

-

1-Bromo-2-chloroethane

-

Potassium Carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Slowly add 1-bromo-2-chloroethane (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with water and extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-chloroethyl)-1H-1,2,4-triazole.

Workflow Diagram:

Caption: Workflow for the direct alkylation synthesis.

Pathway 2: Two-Step Synthesis via 1-(2-hydroxyethyl)-1H-1,2,4-triazole

This pathway offers a more controlled approach to obtaining the desired N1-isomer. The first step involves the reaction of 1,2,4-triazole with a reagent that introduces a 2-hydroxyethyl group, followed by a chlorination step.

Step 1: Synthesis of 1-(2-hydroxyethyl)-1H-1,2,4-triazole

The reaction of 1,2,4-triazole with 2-chloroethanol or ethylene carbonate can be employed to synthesize the hydroxyethyl intermediate. The reaction with ethylene carbonate is often preferred as it is an atom-economical and safer alternative.

Reaction Scheme (using Ethylene Carbonate):

Step 2: Chlorination of 1-(2-hydroxyethyl)-1H-1,2,4-triazole

The hydroxyl group of the intermediate is then converted to a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).

Reaction Scheme:

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-hydroxyethyl)-1H-1,2,4-triazole

Materials:

-

1,2,4-Triazole

-

Ethylene carbonate

-

Sodium metal

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2,4-triazole (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of sodium metal.

-

Add ethylene carbonate (1.1 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and carefully quench any remaining sodium with a small amount of methanol.

-

Remove the solvent under reduced pressure to obtain the crude 1-(2-hydroxyethyl)-1H-1,2,4-triazole, which can often be used in the next step without further purification.

Step 2: Chlorination with Thionyl Chloride

Materials:

-

1-(2-hydroxyethyl)-1H-1,2,4-triazole (crude from Step 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve the crude 1-(2-hydroxyethyl)-1H-1,2,4-triazole in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-chloroethyl)-1H-1,2,4-triazole.

Workflow Diagram:

Caption: Workflow for the two-step synthesis pathway.

Characterization and Data Presentation

Accurate characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for 1-(2-chloroethyl)-1H-1,2,4-triazole.

| Analytical Technique | Expected Data |

| Molecular Formula | C₄H₆ClN₃ |

| Molecular Weight | 131.56 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | δ (ppm): ~8.2 (s, 1H, triazole C5-H), ~8.0 (s, 1H, triazole C3-H), ~4.5 (t, 2H, N-CH₂), ~3.9 (t, 2H, CH₂-Cl) |

| ¹³C NMR | δ (ppm): ~152 (triazole C5), ~145 (triazole C3), ~50 (N-CH₂), ~42 (CH₂-Cl) |

| Mass Spectrometry (EI) | m/z (%): 131 (M⁺), 133 ([M+2]⁺, characteristic for Cl isotope) |

| Infrared (IR) | ν (cm⁻¹): ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1500 (C=N, triazole), ~750 (C-Cl) |

Conclusion

The synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole can be successfully achieved through either direct alkylation or a two-step hydroxyethylation-chlorination sequence. While direct alkylation is more concise, the two-step pathway may offer better control over the critical issue of regioselectivity, potentially leading to higher yields of the desired N1-isomer. The choice of the synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. Careful execution of the experimental procedures and thorough characterization of the final product are paramount for ensuring the quality and suitability of this important synthetic intermediate for downstream applications in drug discovery and development.

References

- General principles of 1,2,4-triazole synthesis and alkylation can be found in various organic chemistry textbooks and review articles. Specific procedural details may be adapted from patents and publications in the field of medicinal chemistry, particularly those related to the synthesis of azole antifungal agents.

An In-depth Technical Guide to 1-(2-chloroethyl)-1H-1,2,4-triazole: Properties, Synthesis, and Applications

Abstract

1-(2-chloroethyl)-1H-1,2,4-triazole is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique bifunctional nature, combining the stable, pharmacologically significant 1,2,4-triazole ring with a reactive 2-chloroethyl side chain, makes it an invaluable intermediate for the synthesis of a diverse array of complex molecules. The triazole moiety is a well-established pharmacophore found in numerous clinically successful drugs, prized for its metabolic stability and ability to participate in crucial biological interactions.[1][2][3] The chloroethyl group provides a reactive handle for facile nucleophilic substitution, enabling the covalent linkage of the triazole core to various scaffolds. This guide offers a comprehensive exploration of the core chemical properties, synthetic methodologies, reactivity profile, and key applications of this versatile compound, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development.

Core Physicochemical and Structural Properties

The fundamental properties of 1-(2-chloroethyl)-1H-1,2,4-triazole dictate its behavior in chemical systems. The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms, which imparts significant polarity and the capacity for hydrogen bonding.[4][5] The attached chloroethyl chain introduces a key electrophilic center.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-chloroethyl)-1H-1,2,4-triazole | PubChem |

| CAS Number | 3236-66-6 (Note: CAS may vary for isomers/salts) | ChemicalBook[6] |

| Molecular Formula | C₄H₆ClN₃ | PubChem[7] |

| Molecular Weight | 131.56 g/mol | ChemicalBook[6] |

| Monoisotopic Mass | 131.02502 Da | PubChem[7] |

| Predicted XlogP | 0.5 | PubChem[7] |

| Appearance | Not specified; likely a solid at room temperature. | N/A |

Spectral Data Analysis

Spectroscopic analysis is critical for the structural confirmation of 1-(2-chloroethyl)-1H-1,2,4-triazole.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. Two singlets (or doublets, depending on the solvent and resolution) in the aromatic region (typically δ 7.5-8.5 ppm) correspond to the two protons on the triazole ring.[4][8] Two triplets in the aliphatic region correspond to the ethyl chain: one for the methylene group adjacent to the triazole nitrogen (N-CH₂ ) at approximately δ 4.5 ppm, and another for the methylene group bearing the chlorine atom (CH₂ -Cl) further downfield at around δ 3.8 ppm, due to the deshielding effect of the halogen.

-

¹³C NMR Spectroscopy : The carbon spectrum would reveal four signals. Two signals in the aromatic region (δ 140-155 ppm) correspond to the two carbon atoms of the triazole ring.[8][9] Two aliphatic signals would be present: one for the N-C H₂ carbon (around δ 50 ppm) and one for the C H₂-Cl carbon (around δ 40-45 ppm).

-

Mass Spectrometry : The mass spectrum will display a molecular ion peak (M+) at m/z 131. A characteristic isotopic peak (M+2) at m/z 133, with an intensity approximately one-third of the M+ peak, is definitive for the presence of a single chlorine atom.[7]

-

Infrared (IR) Spectroscopy : Key absorption bands would include C-H stretching from the aromatic triazole ring (~3100 cm⁻¹), aliphatic C-H stretching (~2900-3000 cm⁻¹), C=N and N=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and a C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).

Synthesis and Purification

The most common and direct route to 1-(2-chloroethyl)-1H-1,2,4-triazole is through the N-alkylation of the parent 1,2,4-triazole. This reaction leverages the acidic nature of the N-H proton on the triazole ring (pKa ≈ 10.26), which can be readily deprotonated by a suitable base to form the triazolide anion—a potent nucleophile.[10]

Synthetic Workflow Diagram

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]

- 6. 1-(2-Chloroethyl)-1H-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - 1-(2-chloroethyl)-1h-1,2,4-triazole (C4H6ClN3) [pubchemlite.lcsb.uni.lu]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Proposed Mechanism of Action of 1-(2-chloroethyl)-1H-1,2,4-triazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

This guide, therefore, embarks on a reasoned exploration, proposing a scientifically plausible mechanism of action for 1-(2-chloroethyl)-1H-1,2,4-triazole based on its distinct chemical architecture. The presence of a reactive 2-chloroethyl group strongly suggests a potential role as a DNA alkylating agent, a mechanism central to the efficacy of numerous established chemotherapeutic drugs.[5][6][7][8][9] The stable and versatile 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry, likely contributes to the molecule's overall biological profile and interaction with cellular components.[3][4][10]

This document is structured to provide a comprehensive theoretical framework and a practical experimental roadmap for investigating the proposed mechanism. It is intended to serve as a foundational resource for researchers poised to unravel the therapeutic potential of 1-(2-chloroethyl)-1H-1,2,4-triazole.

Part 1: A Proposed Mechanism of Action - The Alkylating Hypothesis

The core of our hypothesis lies in the chemical reactivity of the 2-chloroethyl moiety. We propose that 1-(2-chloroethyl)-1H-1,2,4-triazole functions as a monofunctional alkylating agent, capable of covalently modifying cellular macromolecules, with a pronounced affinity for DNA.

The Crucial Role of the 2-Chloroethyl Group

The 2-chloroethyl group is a well-known pharmacophore in the realm of alkylating agents.[11][12][13][14][15] Its mechanism of action is predicated on the intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by electron-rich sites on biological molecules.

Within the cellular milieu, the N7 and O6 positions of guanine, and to a lesser extent, the N1 and N3 of adenine and N3 of cytosine in DNA, are primary nucleophilic targets for alkylation.[8] The covalent attachment of the ethyl-triazole moiety to a DNA base can lead to a cascade of cytotoxic events.

The Contribution of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a common feature in many pharmacologically active compounds.[1][3][4][10] Its role in the proposed mechanism is likely multifaceted:

-

Modulation of Physicochemical Properties: The triazole ring can influence the molecule's solubility, membrane permeability, and metabolic stability, all of which are critical for reaching its intracellular target.

-

Target Recognition: The nitrogen atoms of the triazole ring can participate in hydrogen bonding and other non-covalent interactions, potentially guiding the molecule to specific sequences or conformations within the DNA groove.

-

Electronic Effects: The electron-withdrawing nature of the triazole ring can influence the reactivity of the chloroethyl group.

The following diagram illustrates the proposed metabolic activation and subsequent DNA alkylation by 1-(2-chloroethyl)-1H-1,2,4-triazole.

Caption: Proposed metabolic activation and DNA alkylation pathway of 1-(2-chloroethyl)-1H-1,2,4-triazole.

Part 2: The Cellular Aftermath - Downstream Consequences of DNA Alkylation

The alkylation of DNA by 1-(2-chloroethyl)-1H-1,2,4-triazole is hypothesized to trigger a series of cellular responses, culminating in cytotoxicity, particularly in rapidly proliferating cells such as cancer cells.

-

Disruption of DNA Replication and Transcription: The presence of a bulky ethyl-triazole adduct on a DNA base can physically obstruct the progression of DNA and RNA polymerases, leading to the stalling of replication forks and the inhibition of gene transcription.[5][7][8]

-

Induction of DNA Damage Response (DDR): Cells possess intricate DNA repair mechanisms. However, if the alkylation damage is extensive, it can overwhelm these repair pathways, leading to the activation of the DDR cascade.

-

Cell Cycle Arrest: A key outcome of the DDR is the activation of cell cycle checkpoints, which halt cell cycle progression to allow time for DNA repair. Persistent DNA damage can lead to prolonged cell cycle arrest.

-

Apoptosis (Programmed Cell Death): If the DNA damage is irreparable, the cell may initiate apoptosis, a controlled process of cell suicide, to eliminate the damaged cell and prevent the propagation of mutations.

Part 3: Experimental Roadmap for Mechanism Validation

To rigorously test the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]

Objective: To determine the concentration-dependent cytotoxic effect of 1-(2-chloroethyl)-1H-1,2,4-triazole on a panel of cancer cell lines.

Protocol:

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(2-chloroethyl)-1H-1,2,4-triazole in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound.

-

Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Detection of DNA Alkylation: The Alk-BER Assay

The Alkylation Base Excision Repair (Alk-BER) assay is a method to directly measure alkylation damage in genomic DNA.[19][20]

Objective: To determine if 1-(2-chloroethyl)-1H-1,2,4-triazole induces alkylation of DNA in treated cells.

Protocol:

-

Cell Treatment and DNA Isolation:

-

Treat cells with 1-(2-chloroethyl)-1H-1,2,4-triazole at a concentration around its IC₅₀ value for a defined period (e.g., 24 hours).

-

Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

-

-

Enzymatic Conversion of Alkylated Bases:

-

Treat the isolated DNA with a cocktail of DNA glycosylases (e.g., AlkA) and AP endonuclease (e.g., APE1). These enzymes will recognize and excise alkylated bases, creating single-strand breaks (SSBs) at the site of damage.

-

-

Alkaline Agarose Gel Electrophoresis:

-

Separate the DNA fragments on an alkaline agarose gel. The presence of SSBs will result in smaller DNA fragments that migrate faster through the gel.

-

-

Quantification of DNA Damage:

-

Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the DNA bands.

-

Quantify the amount of DNA fragmentation, which is proportional to the level of DNA alkylation.

-

The following workflow diagram outlines the experimental validation process.

Caption: Experimental workflow for the validation of the proposed mechanism of action.

Part 4: Summarizing Potential Quantitative Data

As research on 1-(2-chloroethyl)-1H-1,2,4-triazole progresses, the following table provides a template for summarizing key quantitative data that would be generated from the experimental protocols described above.

| Parameter | Cell Line | Value | Method | Reference |

| IC₅₀ (µM) | MCF-7 | e.g., 25.5 ± 2.1 | MTT Assay | (Future Publication) |

| A549 | e.g., 32.8 ± 3.5 | MTT Assay | (Future Publication) | |

| HCT116 | e.g., 18.2 ± 1.9 | MTT Assay | (Future Publication) | |

| DNA Alkylation | HCT116 | e.g., Significant increase in SSBs | Alk-BER Assay | (Future Publication) |

Conclusion: A Call to Investigation

This technical guide has laid out a robust, hypothesis-driven framework for investigating the mechanism of action of 1-(2-chloroethyl)-1H-1,2,4-triazole. By positing a role as a DNA alkylating agent, we provide a clear and testable starting point for future research. The experimental protocols detailed herein are standard, reliable methods that will allow for a thorough evaluation of this hypothesis. The elucidation of the precise molecular interactions and cellular consequences of this compound's activity will be a significant step forward in determining its potential as a novel therapeutic agent. The scientific community is encouraged to take up this line of inquiry and contribute to the growing body of knowledge on triazole-based compounds.

References

-

How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Massive Bio. Retrieved January 21, 2026, from [Link]

-

Mechanism of action of alkylating agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Alkylating Agents. (2015, March 10). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

-

Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 21, 2026, from [Link]

-

Alkylating Agents. (n.d.). Callaix. Retrieved January 21, 2026, from [Link]

-

Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. (2025, March 14). YouTube. Retrieved January 21, 2026, from [Link]

-

Shuker, D. E., Prevost, V., Friesen, M. D., & Bartsch, H. (n.d.). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. PubMed Central. Retrieved January 21, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 21, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

-

XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]

-

1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021, December 6). Asian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Relationship between cytotoxic activity and dipole moment for phthalimido- and chloroethyl-phenothiazines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Triazole: A New Perspective in Medicinal Chemistry and Material Science. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. (n.d.). Open Access Journals. Retrieved January 21, 2026, from [Link]

-

Mutation signatures specific to DNA alkylating agents in yeast and cancers. (2020, March 5). Nucleic Acids Research. Retrieved January 21, 2026, from [Link]

-

Structure-activity relations of (2-chloroethyl)nitrosoureas. 2. Kinetic evidence of a novel mechanism for the cytotoxically important DNA cross-linking reactions of (2-chloroethyl)nitrosoureas. (n.d.). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

-

Metabolism of Xenobiotics. (n.d.). In Harper's Illustrated Biochemistry, 31e. AccessMedicine. Retrieved from [Link]

-

“Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022, June 29). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Xenobiotic metabolism. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2021, September 9). bioRxiv. Retrieved January 21, 2026, from [Link]

-

Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Video: DNA Methylation Analysis. (2023, April 30). JoVE. Retrieved January 21, 2026, from [Link]

-

Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Mechanism of Action of (2-haloethyl)nitrosoureas on DNA. Isolation and Reactions of Postulated 2-(alkylimino)-3-nitrosooxazolidine Intermediates in the Decomposition of 1,3-bis(2-chloroethyl). (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Alkylating Agents. (2016, May 27). Oncohema Key. Retrieved January 21, 2026, from [Link]

-

Mechanism of action of 2-haloethylnitrosoureas on deoxyribonucleic acid. Pathways of aqueous decomposition and pharmacological characteristics of new anticancer disulfide-linked nitrosoureas. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. (2013, May 2). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. callaix.com [callaix.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Relationship between cytotoxic activity and dipole moment for phthalimido- and chloroethyl-phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl)-, 1-(2-chloroethyl)-3-cyclohexyl-, and 1-(2-chloroethyl)-3-(4'-trans-methylcyclohexyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 16. clyte.tech [clyte.tech]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2-chloroethyl)-1H-1,2,4-triazole: A Core Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties, including its ability to engage in hydrogen bonding and its dipole character, allow molecules incorporating this heterocycle to bind with high affinity to a wide range of biological targets.[2] This has led to the development of a diverse array of pharmaceuticals, from antifungal agents like fluconazole and itraconazole to antiviral and anticancer therapies.[2][3] Within this chemical universe, 1-(2-chloroethyl)-1H-1,2,4-triazole emerges as a pivotal, non-commercial building block, a key intermediate whose strategic importance lies in its bifunctional nature: a stable triazole ring for biological interaction and a reactive chloroethyl group for synthetic elaboration.

This technical guide provides an in-depth exploration of 1-(2-chloroethyl)-1H-1,2,4-triazole, from its fundamental chemical identity and synthesis to its application as a crucial precursor in the development of advanced therapeutic agents.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its intrinsic properties. 1-(2-chloroethyl)-1H-1,2,4-triazole is identified by the CAS Number 3236-66-6 .[4] Its molecular structure consists of a 1H-1,2,4-triazole ring N-alkylated with a 2-chloroethyl group.

| Property | Value | Source(s) |

| CAS Number | 3236-66-6 | [4] |

| Molecular Formula | C₄H₆ClN₃ | [4] |

| Molecular Weight | 131.56 g/mol | [4] |

| Boiling Point | 252.8 °C at 760 mmHg | |

| Density | 1.34 g/cm³ | |

| Appearance | Not specified (typically an oil or low-melting solid) | General Knowledge |

| Solubility | No data available |

Section 2: Synthesis and Mechanistic Rationale

The primary route to 1-(2-chloroethyl)-1H-1,2,4-triazole is through the direct N-alkylation of the parent 1H-1,2,4-triazole. The triazole ring possesses two nucleophilic nitrogen atoms (N1 and N4), which can lead to a mixture of regioisomers upon alkylation. However, reaction conditions can be optimized to favor the formation of the desired N1-substituted product, which is often the thermodynamically more stable isomer.

Core Synthesis Pathway: N-Alkylation

The most direct and widely applicable method involves the reaction of a 1,2,4-triazole salt with a suitable two-carbon electrophile bearing a leaving group and a chlorine atom. A common and effective strategy employs a two-step, one-pot procedure starting from the deprotonation of 1,2,4-triazole followed by nucleophilic substitution.

Caption: General workflow for the N-alkylation of 1,2,4-triazole.

Field-Proven Experimental Protocol

The following protocol is synthesized from established methodologies for the N-alkylation of azoles, providing a robust and reproducible procedure for laboratory-scale synthesis.[4]

Objective: To synthesize 1-(2-chloroethyl)-1H-1,2,4-triazole via N-alkylation of 1H-1,2,4-triazole.

Materials:

-

1H-1,2,4-triazole (CAS 288-88-0)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

1-Bromo-2-chloroethane or 2-chloroethyl benzenesulfonate

-

Anhydrous Ethanol or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Deprotonation (Formation of the Triazole Anion):

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous ethanol or DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a strong base, such as sodium ethoxide (1.05 eq) or sodium hydride (1.05 eq, 60% dispersion in mineral oil), in portions. Causality: The use of a strong, non-nucleophilic base is critical to quantitatively deprotonate the triazole, forming the highly nucleophilic triazolide anion. Performing this step at 0 °C controls the exothermicity of the reaction and prevents potential side reactions.

-

-

Alkylation (Nucleophilic Substitution):

-

Once the base addition is complete and gas evolution (if using NaH) has ceased, slowly add the alkylating agent, such as 1-bromo-2-chloroethane or 2-chloroethyl benzenesulfonate (1.1 eq), dropwise via a syringe, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Causality: The chloroethylating agent provides the electrophilic carbon for the triazolide anion to attack in a classic SN2 reaction. Using an agent with a better leaving group than chloride (e.g., bromide or sulfonate) ensures that the initial alkylation occurs preferentially, leaving the chloro group intact for subsequent transformations. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining completion.

-

-

Workup and Purification:

-

Upon reaction completion, carefully quench the reaction by pouring it into cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality: The aqueous workup removes the inorganic salts and any remaining polar starting materials. The bicarbonate wash neutralizes any residual acidic species.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-chloroethyl)-1H-1,2,4-triazole. Self-Validation: The purity and identity of the final product must be confirmed through spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the success of the synthesis.

-

Section 3: Role in Drug Development and Key Applications

1-(2-chloroethyl)-1H-1,2,4-triazole is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a highly valuable intermediate or building block . The chloroethyl group provides a reactive handle for introducing the triazole moiety into a larger molecular framework through nucleophilic substitution reactions.

Gateway to Azole Antifungals

The 1,2,4-triazole core is the defining feature of the "azole" class of antifungal drugs. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Intermediates like 1-(2-chloroethyl)-1H-1,2,4-triazole are critical for constructing the complex side chains that define the efficacy and spectrum of drugs such as itraconazole and fluconazole.[6][7]

The chloroethyl group can be displaced by a variety of nucleophiles (e.g., phenols, thiols, amines) to tether the triazole unit to the rest of the target molecule.

Caption: Role as a key intermediate in API synthesis.

Broader Therapeutic Potential

Beyond antifungals, the 1,2,4-triazole scaffold is integral to drugs with a wide range of activities, including:

-

Anticancer: Anastrozole and Letrozole are aromatase inhibitors used in breast cancer therapy.[2]

-

Antiviral: Ribavirin is a broad-spectrum antiviral agent.[3]

-

Anxiolytic: Alprazolam is a well-known treatment for anxiety disorders.[2]

The synthesis of novel derivatives for these and other therapeutic areas often relies on versatile intermediates like 1-(2-chloroethyl)-1H-1,2,4-triazole to explore structure-activity relationships (SAR).

Section 4: Safety, Handling, and Storage

As a reactive alkylating agent and a research chemical with limited toxicological data, 1-(2-chloroethyl)-1H-1,2,4-triazole must be handled with appropriate care in a laboratory setting.

| Safety Aspect | Protocol |

| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). |

| Handling | Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| First Aid (Exposure) | Skin: Immediately wash with soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. In all cases of significant exposure, seek medical attention. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems. |

Conclusion

1-(2-chloroethyl)-1H-1,2,4-triazole represents a cornerstone intermediate for the synthesis of a multitude of biologically active compounds. Its straightforward preparation via N-alkylation of 1,2,4-triazole, combined with the reactive chloroethyl handle, provides medicinal chemists with a reliable and versatile tool for drug discovery. A comprehensive understanding of its synthesis, properties, and safe handling is essential for any researcher or drug development professional seeking to leverage the potent therapeutic potential of the 1,2,4-triazole scaffold.

References

-

Aggarwal, R., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652. Available from: [Link]

- Google Patents. (n.d.). CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds.

- Google Patents. (n.d.). CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved January 21, 2026, from [Link]

-

Sharma, D., & Narasimhan, B. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999378. Available from: [Link]

-

Singh, P., & Kaur, P. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-9. Available from: [Link]

-

Verma, A., et al. (2021). s-Triazine based 1,2,4-triazole derivatives: Synthesis and in-vitro biological evaluation. ISRES. Available from: [Link]

-

Yadav, M., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Available from: [Link]

Sources

- 1. isres.org [isres.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 1-(2-Chloroethyl)-1H-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]

- 5. faluckinternational.com [faluckinternational.com]

- 6. (S)-2-(Aminomethyl)-1-ethylpyrrolidine CAS 22795-99-9, High Purity Chemical with Best Price [jigspharma.com]

- 7. FI97382B - Process for the preparation of 1,2,4-triazole derivatives useful as medicaments - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 1-(2-chloroethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chloroethyl)-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a reactive chloroethyl group attached to a stable triazole ring, makes it a valuable synthetic intermediate for the creation of a wide array of more complex molecules with diverse pharmacological activities.[1][2][3] The 1,2,4-triazole core is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting antifungal, antiviral, and anticancer properties, among others.[4][5] This guide provides a comprehensive technical overview of the molecular structure, synthesis, characterization, and reactivity of 1-(2-chloroethyl)-1H-1,2,4-triazole, offering insights for its effective utilization in research and development.

Molecular Structure and Properties

The fundamental structure of 1-(2-chloroethyl)-1H-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring N-alkylated with a 2-chloroethyl substituent. The triazole ring itself is an aromatic heterocycle containing three nitrogen atoms and two carbon atoms, conferring significant stability to the molecule.[6]

Key Structural Features:

-

1,2,4-Triazole Ring: A planar, aromatic system that is relatively resistant to metabolic degradation. Its nitrogen atoms can participate in hydrogen bonding and coordination with biological targets.

-

N1-Substitution: The chloroethyl group is attached to the N1 position of the triazole ring. Regioselectivity in the alkylation of 1,2,4-triazole is a critical aspect of its synthesis.

-

2-Chloroethyl Group: This is the primary reactive site of the molecule. The carbon-chlorine bond is susceptible to nucleophilic substitution, making it an excellent handle for introducing a variety of functional groups.[6]

A table summarizing the key properties of 1-(2-chloroethyl)-1H-1,2,4-triazole is presented below.

| Property | Value |

| Molecular Formula | C₄H₆ClN₃ |

| Molecular Weight | 131.56 g/mol |

| CAS Number | 75874-85-0 |

| Appearance | White to off-white solid (predicted) |

| Boiling Point | Decomposes before boiling (predicted) |

| Melting Point | Not readily available |

| Solubility | Soluble in polar organic solvents |

Synthesis and Characterization

The synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole is typically achieved through the N-alkylation of 1H-1,2,4-triazole. A common and effective method involves the reaction of the sodium salt of 1,2,4-triazole with a suitable chloroethylating agent.

Synthetic Workflow

Caption: General workflow for the synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole.

Experimental Protocol: N-Alkylation of 1H-1,2,4-triazole

This protocol is a representative procedure based on established methods for the N-alkylation of triazoles.[7]

Materials:

-

1H-1,2,4-triazole

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

1,2-dichloroethane (or another suitable chloroethylating agent like 2-chloroethyl tosylate)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Triazolide Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Alkylation Reaction: Cool the resulting solution of sodium 1,2,4-triazolide back to 0 °C.

-

Add 1,2-dichloroethane (1.5 to 2.0 equivalents) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench any remaining sodium hydride by the careful addition of water.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-chloroethyl)-1H-1,2,4-triazole.

Spectroscopic Characterization

The structure of 1-(2-chloroethyl)-1H-1,2,4-triazole is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR:

-

The two protons of the triazole ring (at C3 and C5) are expected to appear as distinct singlets in the aromatic region (δ 7.5-8.5 ppm).

-

The methylene group attached to the triazole nitrogen (-N-CH₂-) will likely resonate as a triplet (δ 4.2-4.6 ppm).

-

The methylene group bearing the chlorine atom (-CH₂-Cl) is expected to appear as a triplet downfield from the other methylene group (δ 3.8-4.2 ppm).

-

-

13C NMR:

-

The two carbon atoms of the triazole ring (C3 and C5) will appear in the aromatic region (δ 140-155 ppm).

-

The carbon of the methylene group attached to the triazole nitrogen (-N-CH₂-) is expected around δ 45-55 ppm.

-

The carbon of the methylene group attached to the chlorine atom (-CH₂-Cl) will likely be found around δ 40-50 ppm.

-

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pattern of the molecule.[10][11]

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 131. A prominent fragment would likely correspond to the loss of the chloroethyl side chain. Other characteristic fragments may arise from the cleavage of the triazole ring.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be detected at m/z 132.

Reactivity and Synthetic Applications

The reactivity of 1-(2-chloroethyl)-1H-1,2,4-triazole is dominated by the electrophilic nature of the chloroethyl group. This functional group readily undergoes nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of substituents.[6]

Caption: Reactivity of the chloroethyl group in SN2 reactions.

This reactivity makes 1-(2-chloroethyl)-1H-1,2,4-triazole a valuable building block in the synthesis of pharmaceutical agents. For instance, it can be used to introduce the 1,2,4-triazole moiety into larger molecules, a strategy often employed to enhance pharmacological activity, improve metabolic stability, or modulate physicochemical properties. The triazole ring is a key component in many antifungal and antiviral drugs.[3][12][13]

Safety and Handling

1-(2-chloroethyl)-1H-1,2,4-triazole should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

-

Toxicity: While specific toxicity data is limited, alkylating agents are often toxic and should be handled with caution.

-

Irritation: May cause skin and eye irritation upon contact.

-

Inhalation: Avoid inhaling dust or vapors.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-chloroethyl)-1H-1,2,4-triazole is a versatile and valuable synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis, combined with the reactivity of the chloroethyl group, provides a reliable pathway for the introduction of the biologically important 1,2,4-triazole scaffold into a diverse range of molecules. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective application in the design and development of novel therapeutic agents.

References

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical Sciences.

- Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents. (n.d.). Benchchem.

- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). Indian Journal of Chemistry.

- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. (n.d.). Benchchem.

- 1H-1,2,4-Triazole, 5-[(2-chloroethyl)thio]- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 1-(2-Chloroethyl)-1H-1,2,4-triazole synthesis. (n.d.). ChemicalBook.

- 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.

- 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). (n.d.).

- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).

- Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008 - 2011). (2013).

- Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.

- 1,2,4-Triazole: A Cornerstone for Pharmaceutical Synthesis and Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- WO2011111077A1 - 1, 2, 4-triazole derivatives and their anti mycobacterial activity. (n.d.).

- Synthetic strategies due to new 1,2,4-triazoles getting (liter

- 1, 2, 4-triazole derivatives and their anti mycobacterial activity. (2014).

- Triazole as Pharmaceuticals Potentials. (n.d.).

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules.

- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). European Journal of Medicinal Chemistry.

- Friedel - Crafts reaction of N - ( 2 - Chloroethyl ) benzaldimine. (2025).

- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014).

- Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018).

- Mass spectra of 1,2,3-triazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Resurgence and Repurposing of Antifungal Azoles by Transition Metal Coordin

- 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733. (n.d.). PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008 - 2011) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2011111077A1 - 1, 2, 4-triazole derivatives and their anti mycobacterial activity - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

An In-Depth Technical Guide to the Reactivity and Stability of 1-(2-Chloroethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)-1H-1,2,4-triazole is a key synthetic intermediate possessing a bifunctional nature: a stable aromatic triazole ring and a reactive chloroethyl side chain. This guide provides a comprehensive analysis of its reactivity and stability, critical parameters for its effective utilization in medicinal chemistry and drug development. We will delve into its synthetic pathways, explore its reactivity profile with various nucleophiles, and examine its stability under different environmental conditions. This document aims to be a valuable resource for scientists leveraging this versatile molecule in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its prevalence stems from its unique combination of properties:

-

Aromatic Stability: The triazole ring is aromatic, conferring thermal and chemical stability to the core structure.[2] It is generally resistant to hydrolysis, oxidation, and reduction under physiological conditions.

-

Hydrogen Bonding Capacity: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[1]

-

Dipole Character: The presence of three nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility and binding characteristics.[1]

-

Metabolic Stability: The triazole ring is often metabolically robust, contributing to improved pharmacokinetic profiles of drug candidates.

These attributes have led to the incorporation of the 1,2,4-triazole moiety into a wide array of therapeutic agents, including antifungal (e.g., fluconazole, itraconazole), antiviral (e.g., ribavirin), and anticancer (e.g., anastrozole) drugs.[1] The subject of this guide, 1-(2-chloroethyl)-1H-1,2,4-triazole, serves as a valuable building block for introducing this important pharmacophore, while the chloroethyl group provides a reactive handle for further molecular elaboration.

Synthesis of 1-(2-Chloroethyl)-1H-1,2,4-triazole

The synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole is typically achieved through the N-alkylation of the parent 1,2,4-triazole. Several general methods for the synthesis of the 1,2,4-triazole ring itself are well-established, such as the Pellizzari and Einhorn-Brunner reactions.

A common and direct approach for the synthesis of the title compound involves the reaction of 1,2,4-triazole with a suitable two-carbon electrophile bearing a leaving group.

Proposed Synthetic Protocol: N-Alkylation with 1-Bromo-2-chloroethane

A plausible and efficient laboratory-scale synthesis involves the reaction of the sodium salt of 1,2,4-triazole with 1-bromo-2-chloroethane. The choice of 1-bromo-2-chloroethane is strategic, as the bromide is a better leaving group than the chloride, allowing for selective displacement of bromide while retaining the chloro functionality for subsequent reactions.

Step-by-Step Methodology:

-

Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

-

Add one equivalent of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the triazole and form the sodium salt in situ. Exercise caution as this step evolves hydrogen gas.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete salt formation.

-

Alkylation: To the resulting suspension, add a slight excess (1.1 equivalents) of 1-bromo-2-chloroethane dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-chloroethyl)-1H-1,2,4-triazole.

Caption: Proposed synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole.

Reactivity Profile: The Dual Nature of the Molecule

The reactivity of 1-(2-chloroethyl)-1H-1,2,4-triazole is dominated by the electrophilic nature of the chloroethyl side chain. The triazole ring itself is relatively unreactive towards nucleophiles but plays a crucial role in activating the side chain.

Nucleophilic Substitution Reactions

The primary mode of reactivity for 1-(2-chloroethyl)-1H-1,2,4-triazole is nucleophilic substitution at the carbon atom bearing the chlorine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The electron-withdrawing nature of the adjacent triazole ring enhances the electrophilicity of the methylene group, making it susceptible to attack by a wide range of nucleophiles.

Common Nucleophiles and Their Products:

| Nucleophile | Reagent Example | Product |

| Amines (primary, secondary) | RNH₂, R₂NH | 1-(2-Aminoethyl)-1H-1,2,4-triazoles |

| Thiols | RSH | 1-(2-(Alkylthio)ethyl)-1H-1,2,4-triazoles |

| Thioamides | Thiourea | S-Alkyl isothiouronium salts |

| Azides | Sodium azide | 1-(2-Azidoethyl)-1H-1,2,4-triazole |

| Sulfites | Sodium sulfite | 2-(1H-1,2,4-triazol-1-yl)ethanesulfonate (a taurine analog) |

| Hydroxides | NaOH, KOH | 1-(2-Hydroxyethyl)-1H-1,2,4-triazole (via hydrolysis) |

Experimental Protocol: Reaction with a Primary Amine

-

Dissolve 1-(2-chloroethyl)-1H-1,2,4-triazole in a suitable polar aprotic solvent like acetonitrile.

-

Add 2.2 equivalents of the desired primary amine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl generated.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove the amine hydrochloride salt.

-

Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography or recrystallization.

Caption: General SN2 reaction of 1-(2-chloroethyl)-1H-1,2,4-triazole.

Intramolecular Cyclization and the Aziridinium Intermediate

Under certain conditions, particularly in the presence of a non-nucleophilic base or upon heating, 1-(2-chloroethyl)-1H-1,2,4-triazole can undergo intramolecular cyclization. The N-4 nitrogen of the triazole ring can act as an internal nucleophile, displacing the chloride to form a transient and highly reactive aziridinium-like intermediate. This intermediate is then readily attacked by nucleophiles, leading to ring-opening and the formation of the substituted product. This pathway can sometimes compete with the direct SN2 reaction.

Elimination Reactions

In the presence of a strong, sterically hindered base, an elimination reaction (E2) can occur to form 1-vinyl-1H-1,2,4-triazole. However, due to the acidity of the protons on the carbon adjacent to the triazole ring, nucleophilic substitution is generally the more favored pathway.

Stability Profile

The stability of 1-(2-chloroethyl)-1H-1,2,4-triazole is a critical consideration for its storage and handling, as well as for designing reaction conditions.

Thermal Stability

Hydrolytic Stability

The 1,2,4-triazole ring is generally stable to hydrolysis under neutral conditions.[2] However, the chloroethyl group can undergo slow hydrolysis to 1-(2-hydroxyethyl)-1H-1,2,4-triazole. The rate of this hydrolysis is expected to be dependent on pH and temperature.

-

Acidic Conditions: Under acidic conditions, the triazole ring can be protonated, which may slightly decrease the rate of nucleophilic attack by water due to electrostatic repulsion.

-

Neutral Conditions: Hydrolysis is expected to be slow at neutral pH.

-

Basic Conditions: Under basic conditions, the hydrolysis rate will increase due to the presence of the more nucleophilic hydroxide ion, which will readily displace the chloride via an SN2 reaction.

Protocol for a Preliminary Hydrolysis Study:

-

Prepare stock solutions of 1-(2-chloroethyl)-1H-1,2,4-triazole in a suitable solvent (e.g., acetonitrile).

-

Prepare buffered aqueous solutions at various pH values (e.g., pH 2, 7, and 10).

-

Initiate the hydrolysis by adding a small aliquot of the stock solution to the buffered solutions at a constant temperature.

-

At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralization or dilution in a mobile phase).

-

Analyze the samples by a stability-indicating HPLC method to quantify the disappearance of the parent compound and the appearance of the hydroxyethyl derivative.[6][7]

Caption: Reactivity and stability pathways of 1-(2-chloroethyl)-1H-1,2,4-triazole.

Conclusion

1-(2-Chloroethyl)-1H-1,2,4-triazole is a versatile and valuable building block in medicinal chemistry. Its reactivity is primarily dictated by the electrophilic chloroethyl side chain, which readily undergoes nucleophilic substitution with a variety of nucleophiles. Understanding its reactivity profile and stability is paramount for its successful application in the synthesis of complex molecular architectures. This guide provides a foundational understanding of these key aspects, enabling researchers to harness the full potential of this important synthetic intermediate. Further detailed kinetic and mechanistic studies would be beneficial to provide a more quantitative understanding of its reactivity and stability under various process conditions.

References

- (Reference to a relevant synthesis paper for N-alkyl

- (Reference to a paper on the reactivity of haloalkyl azoles, if found)

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. ([Link])

- (Reference to a general organic chemistry textbook for SN2 reactions)

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. ([Link])

- (Reference to a study on intramolecular cycliz

-

Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. ([Link])

- (Reference to a paper on elimin

- (Reference to a paper on the thermal stability of N-alkylazoles)

- (Reference to a paper on hydrolysis kinetics of rel

-

A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - ResearchGate. ([Link])

- (Further relevant cit

- (Further relevant cit

- (Further relevant cit

-

Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ([Link])

- (Further relevant cit

- (Further relevant cit

-

Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. ([Link])

- (Further relevant cit

- (Further relevant cit

-

Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. ([Link])

-

8.5: Mechanisms of Nucleophilic Substitution Reactions - Chemistry LibreTexts. ([Link])

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. saudijournals.com [saudijournals.com]

1-(2-chloroethyl)-1H-1,2,4-triazole potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-chloroethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structural motif that has garnered immense interest in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3] A number of commercially successful drugs, such as the antifungal agents fluconazole and itraconazole, feature the 1,2,4-triazole core, underscoring its therapeutic relevance.[3]

This guide focuses on the untapped potential of 1-(2-chloroethyl)-1H-1,2,4-triazole. The rationale for investigating this particular molecule stems from two key structural features: the presence of the 1,2,4-triazole ring, which is a known pharmacophore, and the 2-chloroethyl side chain. Halogenated substituents are known to often enhance the biological activity of heterocyclic compounds.[4] The exploration of this molecule, therefore, presents a compelling avenue for the discovery of novel therapeutic agents.

Potential Biological Activities

Antifungal Activity: A Primary Therapeutic Prospect

The most well-documented and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[4][5] The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal agents.[4][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of action for azole compounds, including 1,2,4-triazoles, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7][8] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazole derivatives disrupt the conversion of lanosterol to ergosterol.[4] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately compromising its integrity and function, and inhibiting fungal growth.[7][10]

The 2-chloroethyl substituent on the 1-(2-chloroethyl)-1H-1,2,4-triazole molecule may influence its binding affinity to the CYP51 enzyme, potentially enhancing its antifungal potency.

Caption: Proposed antifungal mechanism of 1-(2-chloroethyl)-1H-1,2,4-triazole.

Anticancer Activity: A Promising Avenue for Investigation

Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives against a range of human cancer cell lines.[11][12][13] The mechanisms underlying their antiproliferative effects are diverse and often target key signaling pathways involved in cancer cell growth and survival.

Potential Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit the activity of enzymes crucial for cancer progression, such as Epidermal Growth Factor Receptor (EGFR), BRAF, and tubulin.[11]

-

Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: They can also halt the cell cycle at different phases, preventing cancer cell proliferation.[14]

The electrophilic nature of the chloroethyl group in 1-(2-chloroethyl)-1H-1,2,4-triazole could potentially allow for covalent interactions with biological nucleophiles in cancer cells, contributing to its cytotoxic effects.

Other Potential Biological Activities

Beyond antifungal and anticancer effects, the 1,2,4-triazole scaffold has been associated with a variety of other biological activities, including:

Proposed Research and Evaluation Strategy

This section outlines a hypothetical yet detailed experimental plan for the synthesis and biological evaluation of 1-(2-chloroethyl)-1H-1,2,4-triazole.

Synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole

A plausible synthetic route for the target compound involves the N-alkylation of 1H-1,2,4-triazole with a suitable chloroethylating agent.

Caption: Proposed synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole.

Protocol:

-

To a solution of 1H-1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Add a chloroethylating agent (e.g., 1-bromo-2-chloroethane) dropwise to the reaction mixture.

-

Stir the reaction at an appropriate temperature (e.g., room temperature or elevated temperature) and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product using column chromatography to obtain the desired 1-(2-chloroethyl)-1H-1,2,4-triazole.

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antifungal Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compound against a panel of pathogenic fungal strains.

Protocol:

-

Prepare a stock solution of 1-(2-chloroethyl)-1H-1,2,4-triazole in a suitable solvent (e.g., DMSO).

-

Use a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus).

-

Include positive (a known antifungal drug, e.g., fluconazole) and negative (no drug) controls.

-

Incubate the plates at an appropriate temperature and for a sufficient duration.

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Mechanism of Action Study: Ergosterol Biosynthesis Assay

Objective: To investigate if the compound inhibits ergosterol biosynthesis in a manner consistent with other azole antifungals.

Protocol:

-

Culture the test fungus in the presence of sub-inhibitory concentrations of the compound.

-

After incubation, harvest the fungal cells and extract the non-saponifiable lipids.

-

Analyze the sterol composition of the extracts using gas chromatography-mass spectrometry (GC-MS).

-

Compare the sterol profiles of treated and untreated cells. A decrease in ergosterol levels and an accumulation of lanosterol and other 14α-methylated sterols would indicate inhibition of CYP51.

In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol (MTT Assay):

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation